molecular formula C9H17N3O B8279348 1-Piperazin-1-ylpiperidin-2-one

1-Piperazin-1-ylpiperidin-2-one

Cat. No. B8279348
M. Wt: 183.25 g/mol
InChI Key: BXYSKANBTWAIMS-UHFFFAOYSA-N
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Patent
US07745623B2

Procedure details

To a solution of 1-(4-benzylpiperazin-1-yl)piperidin-2-one (1.0 g) obtained in Example 8a) in methanol (15 mL) was added 20% palladium hydroxide on carbon (containing 50% water, 0.20 g), and the mixture was stirred at room temperature for 15 hours under a hydrogen atmosphere. The reaction mixture was filtered, and the solvent was distilled off under reduced pressure to obtain the title compound (0.65 g, 97%) as a yellow solid.
Name
1-(4-benzylpiperazin-1-yl)piperidin-2-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][C:15]2=[O:20])[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.[OH-].[OH-].[Pd+2]>[N:11]1([N:14]2[CH2:19][CH2:18][CH2:17][CH2:16][C:15]2=[O:20])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1 |f:2.3.4|

Inputs

Step One
Name
1-(4-benzylpiperazin-1-yl)piperidin-2-one
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)N1C(CCCC1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
N1(CCNCC1)N1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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